molecular formula C11H22ClNO2 B14505550 2-(Diethylamino)ethyl 5-chloropentanoate CAS No. 63677-28-1

2-(Diethylamino)ethyl 5-chloropentanoate

Cat. No.: B14505550
CAS No.: 63677-28-1
M. Wt: 235.75 g/mol
InChI Key: WRROAUVMRXRUGK-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 5-chloropentanoate is an organic compound with the molecular formula C11H22ClNO2. It contains a tertiary amine and an ester functional group, making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 5-chloropentanoate typically involves the esterification of 5-chloropentanoic acid with 2-(Diethylamino)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 5-chloropentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-chloropentanoic acid and 2-(Diethylamino)ethanol.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, thiols, or ethers.

    Hydrolysis: The major products are 5-chloropentanoic acid and 2-(Diethylamino)ethanol.

    Oxidation and Reduction: Products include carboxylic acids or alcohols, depending on the reaction conditions.

Scientific Research Applications

2-(Diethylamino)ethyl 5-chloropentanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of local anesthetics and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 5-chloropentanoate involves its interaction with specific molecular targets. The tertiary amine group can interact with biological receptors, leading to various physiological effects. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects through different pathways.

Properties

CAS No.

63677-28-1

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

2-(diethylamino)ethyl 5-chloropentanoate

InChI

InChI=1S/C11H22ClNO2/c1-3-13(4-2)9-10-15-11(14)7-5-6-8-12/h3-10H2,1-2H3

InChI Key

WRROAUVMRXRUGK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)CCCCCl

Origin of Product

United States

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